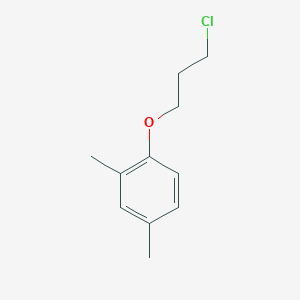

3-Chloropropyl 2,4-dimethylphenyl ether

Description

3-Chloropropyl 2,4-dimethylphenyl ether is an organochlorine compound featuring a chloropropyl chain (Cl-CH2-CH2-CH2-O-) linked to a 2,4-dimethylphenyl group. This structure combines the reactivity of a chlorinated alkyl chain with the steric and electronic effects of an aromatic ring substituted with methyl groups.

- Chloropropyl moiety: Imparts reactivity for nucleophilic substitution or elimination reactions, as seen in bis(3-chloropropyl) ether .

- 2,4-Dimethylphenyl group: Enhances lipophilicity and stability, similar to derivatives in s-triazine UV stabilizers .

Potential applications include use as an intermediate in synthesizing agrochemicals, polymers, or UV-absorbing compounds, given the prevalence of chloropropyl and dimethylphenyl groups in such contexts .

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-2,4-dimethylbenzene |

InChI |

InChI=1S/C11H15ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

FOXBXKMZJOECSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorinated Ethers

Key Differences :

- Bis(3-chloropropyl) ether is symmetrical and used in polymer crosslinking, whereas the target compound’s aromatic group may reduce volatility and enhance thermal stability .

- 4-Chlorophenyl glycidyl ether contains a reactive epoxide ring, making it suitable for epoxy resins, unlike the target compound’s less reactive ether linkage .

Dimethylphenyl-Containing Compounds

Key Insights :

- 2,4-Dimethylphenol is more water-soluble and acidic (pKa ~10) due to its phenolic -OH group, whereas the target ether lacks acidity and is more lipophilic .

Reactivity and Environmental Behavior

- Nucleophilic Substitution: The chloropropyl chain in the target compound is less reactive than glycidyl ethers () but more reactive than non-chlorinated ethers.

- Environmental Persistence : Chlorinated ethers like bis(3-chloropropyl) ether are monitored under EPA guidelines (e.g., STORET codes), implying similar scrutiny for the target compound .

- Thermal Stability : The aromatic ring in the target compound likely improves stability compared to aliphatic chlorinated ethers, aligning with trends seen in s-triazine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.